molecular formula C414CH9NO4 B1675229 L-Glutamic-5-14C acid CAS No. 24016-48-6

L-Glutamic-5-14C acid

Cat. No.: B1675229
CAS No.: 24016-48-6
M. Wt: 149.12 g/mol
InChI Key: WHUUTDBJXJRKMK-QZFAVJRCSA-N
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Description

L-Glutamic-5-14C acid is a radiolabeled isotopologue of L-glutamic acid, a non-essential amino acid critical in metabolism and neurotransmission. The compound is specifically labeled with carbon-14 at the 5th position (γ-carbon), enabling its use as a tracer in metabolic studies, pharmaceutical research, and biochemical assays . Key properties include:

  • Molecular Formula: C₅H₉NO₄
  • Molecular Weight: 149.12 g/mol (vs. 147.12 g/mol for non-labeled L-glutamic acid)
  • CAS Number: 24016-48-6
  • Storage: Requires storage at -20°C (powder) or -80°C (in solvent) to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glutamic-5-14C acid can be synthesized through the incorporation of carbon-14 into the glutamic acid molecule. One common method involves the use of labeled precursors in a biosynthetic pathway. For example, glucose-14C can be used as a starting material, which is then metabolized by microorganisms to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in a medium containing carbon-14 labeled substrates. The fermentation process is carefully controlled to optimize the yield of the labeled glutamic acid. After fermentation, the product is extracted and purified to obtain this compound with high specific activity .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic-5-14C acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alpha-ketoglutarate.

    Reduction: It can be reduced to form gamma-aminobutyric acid (GABA).

    Substitution: It can participate in transamination reactions to form other amino acids.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Transamination reactions often require aminotransferase enzymes and co-factors like pyridoxal phosphate.

Major Products:

Scientific Research Applications

Metabolic Studies

L-Glutamic-5-14C acid is predominantly used in metabolic studies due to its radioactive labeling. It enables precise tracking of metabolic pathways in cells and tissues, providing insights into how glutamic acid is utilized in various biological processes.

Enzymatic Reaction Kinetics

In chemistry, this compound is instrumental in studying the kinetics and mechanisms of enzymatic reactions that involve glutamic acid. Researchers utilize it to understand how enzymes interact with substrates and how these interactions affect metabolic rates.

Neurological Research

In medical research, this compound is employed in diagnostic imaging and studies related to neurological disorders. Its ability to trace glutamate metabolism is crucial for understanding conditions such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders.

Pharmaceutical Development

The compound is also significant in the pharmaceutical industry, where it aids in the development of new drugs. By tracing metabolic pathways, researchers can assess how potential pharmaceuticals interact with glutamic acid metabolism, impacting drug efficacy and safety.

Fermentation Processes

This compound is used in industrial fermentation processes to study the production of amino acids and other metabolites by microorganisms. This application helps optimize fermentation conditions for higher yields of desired products.

Metabolic Pathway Tracing

A study utilized this compound to trace the metabolic fate of glutamate in neuronal tissues, revealing critical insights into neurotransmitter cycling and its implications for neurological health .

Drug Development

Research involving this compound helped identify how certain pharmaceuticals affect glutamate metabolism, providing foundational data that informed clinical trials for drugs targeting neurodegenerative diseases .

Mechanism of Action

L-Glutamic-5-14C acid exerts its effects primarily through its role as a precursor in various metabolic pathways. It activates both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

Comparison with Isotopically Labeled Analogues

Carbon-13 and Nitrogen-15 Labeled Variants

  • 13C₂-Glutamic Acid: Used in metabolomics to track glutamine-to-glutamic acid conversion. Unlike L-Glutamic-5-14C acid, 13C₂ labeling allows non-radioactive detection via mass spectrometry. Minimal degradation (<1%) was observed in cerebrospinal fluid studies .
  • L-Glutamic Acid-15N,d5: Incorporates 15N and deuterium for NMR and isotope ratio mass spectrometry. Unlike 14C, this compound is non-radioactive and suited for stable isotope tracing .

Table 1: Isotopic Variants of L-Glutamic Acid

Compound Isotope(s) Detection Method Key Application
This compound ¹⁴C Scintillation counting Metabolic flux analysis
13C₂-Glutamic acid ¹³C LC-MS/MS Metabolomics profiling
L-Glutamic Acid-15N,d5 ¹⁵N, ²H NMR/IRMS Protein dynamics studies

Comparison with Structural Derivatives

Esters and Salts

  • L-Glutamic Acid 5-Methyl Ester : Synthesized with phthalic anhydride, this ester exhibits superior solubility (72% yield) compared to the diacid form (60% yield). Used in peptide synthesis and drug delivery systems .
  • L-Glutamic Acid Dimethyl Ester Hydrochloride : Lower yield (30%) in coupling reactions, highlighting the impact of esterification on reactivity .
  • Monosodium Salt (MSG): Widely used as a flavor enhancer (umami taste). Microencapsulation with maltodextrin (30% concentration) preserves its stability in food extracts .

Table 2: Key Derivatives of L-Glutamic Acid

Compound Solubility/Yield Application
This compound Low (requires solvent) Radiolabeled tracer studies
L-Glutamic Acid 5-Methyl Ester High (72% yield) Soluble intermediates in synthesis
MSG (Monosodium Salt) High Food flavor enhancement

Comparison with Isomers and Racemates

  • Used in non-specific chemical studies .
  • D-Glutamic Acid : Rare in nature; primarily employed in bacterial cell wall studies and enantioselective catalysis .

Comparison with Functional Analogues

  • L-Glutamine: The 5-amide derivative of glutamic acid (CAS 56-85-9). Critical in nitrogen metabolism and cell culture media.

Biological Activity

L-Glutamic-5-14C acid, a radiolabeled form of the amino acid glutamic acid, is widely utilized in biological research to trace metabolic pathways and investigate various physiological processes. This article explores its biological activity, focusing on its role in neurotransmission, metabolic pathways, and potential therapeutic applications.

Overview of L-Glutamic Acid

L-Glutamic acid is a non-essential amino acid that plays a critical role in several biological functions:

  • Protein Synthesis : It is a building block for proteins.
  • Neurotransmission : Acts as the primary excitatory neurotransmitter in the central nervous system.
  • Energy Metabolism : Involved in the metabolism of carbohydrates and fats.

This compound serves as a tracer in studies examining these functions due to its radioactive carbon label, enabling researchers to track its incorporation and metabolism within biological systems.

Neurotransmission

L-Glutamic acid is crucial for glutamatergic signaling, which influences learning and memory. The introduction of this compound allows researchers to study:

  • Uptake and Release : Investigating how neurons uptake and release glutamate.
  • Receptor Interaction : Understanding interactions with NMDA and AMPA receptors, which are vital for synaptic plasticity.

Studies have shown that administering this compound can enhance neurotransmitter release, indicating its role in modulating synaptic activity.

Metabolic Pathways

This compound is instrumental in tracing metabolic pathways:

  • Cellular Incorporation : Researchers can track its incorporation into proteins and other biomolecules.
  • Degradation Products : By following its breakdown products, scientists can elucidate pathways involved in amino acid metabolism.

Research indicates that L-glutamate has the highest rate of oxidation among amino acids in specific cell types, such as enterocytes from developing chickens . This suggests a significant role in energy production and metabolic regulation.

Study on Sympathetic Activity

A study demonstrated that oral administration of glutamic acid resulted in increased plasma noradrenaline levels, suggesting enhanced sympathetic nervous system activity. This was attributed to the action of L-glutamate on specific adrenergic nuclei .

Table 1: Effects of L-Glutamic Acid on Plasma Neurotransmitters

Time (minutes)Noradrenaline IncreaseAdrenaline DecreaseDopamine Increase
60SignificantModerateSignificant
120MaximalSustained decreaseSignificant

Cancer Metabolism

In cancer research, this compound has been used to investigate glutamine metabolism's role in tumor growth. Studies have shown that certain tumors exhibit "glutamine addiction," relying heavily on glutamine for growth and survival. Inhibitors targeting glutamine metabolism have been tested alongside L-glutamic acid tracers to assess their effects on tumor viability .

Therapeutic Applications

The unique properties of this compound make it valuable for drug development and therapeutic research:

  • Drug Interaction Studies : It aids in understanding how various drugs affect glutamatergic signaling.
  • Cancer Therapy : By elucidating the metabolic dependencies of tumors on glutamine, researchers can develop targeted therapies that exploit these vulnerabilities.

Q & A

Basic Research Questions

Q. What methods are used to detect and quantify L-Glutamic-5-14C acid in biological samples?

Methodological Answer: this compound can be detected using enzymatic assays coupled with UV spectrophotometry, which measures NADH oxidation linked to glutamate dehydrogenase activity . For isotopic tracing, liquid scintillation counting (LSC) or radio-HPLC is employed to quantify 14C-specific activity. Cross-validation with LC-MS ensures accuracy, particularly in complex matrices like cell lysates or serum. Sample preparation must account for potential interference from endogenous glutamate, requiring derivatization or solid-phase extraction .

Q. What is the rationale for using 14C labeling at the C5 position in glutamic acid for metabolic studies?

Methodological Answer: The C5 carbon in glutamic acid is a key node in the tricarboxylic acid (TCA) cycle and nitrogen metabolism. Labeling this position allows researchers to track glutamate’s incorporation into α-ketoglutarate and subsequent metabolites (e.g., proline, glutathione). The 14C label provides high sensitivity for tracing carbon flux via autoradiography or metabolic flux analysis (MFA), distinguishing it from stable isotopes (e.g., 13C) that require mass spectrometry .

Advanced Research Questions

Q. How can researchers design experiments to trace glutamate-derived metabolites in neuronal systems using this compound?

Methodological Answer: Experimental design should include:

  • Cell Culture: Differentiate between neuronal and glial cells (e.g., primary astrocytes vs. neurons) to assess compartmentalized metabolism.
  • Pulse-Chase Labeling: Administer this compound in a time-controlled manner to track metabolite turnover.
  • Isotopomer Analysis: Use 14C NMR or tandem MS to resolve positional labeling in downstream metabolites (e.g., GABA, glutamine).
  • Control for Isotope Recycling: Include unlabeled glutamate washout phases to distinguish de novo synthesis from recycling .

Q. How can contradictions in isotopic enrichment data from metabolic tracing studies using this compound be resolved?

Methodological Answer: Contradictions often arise from:

  • Compartmentalization: Mitochondrial vs. cytosolic glutamate pools may exhibit divergent labeling kinetics. Subcellular fractionation or spatially resolved imaging (e.g., MALDI-TOF) can clarify this .
  • Analytical Limitations: Radio-HPLC may miss low-abundance metabolites; combining with LC-MS/MS improves detection .
  • Biological Variability: Normalize data to cell count/protein content and repeat experiments across multiple biological replicates. Statistical tools like ANOVA with post-hoc tests identify significant outliers .

Q. What are the ethical and safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Radiation Safety: Follow ALARA principles (As Low As Reasonably Achievable) for 14C handling. Use shielded waste containers and monitor exposure with Geiger counters.
  • Chemical Safety: Glutamic acid derivatives may induce oxidative stress; use PPE (gloves, lab coats) and work in fume hoods during dissolution .
  • Data Integrity: Document isotopic purity and batch variability to ensure reproducibility. Cross-reference with certified reference materials (CRMs) when available .

Properties

IUPAC Name

(2S)-2-amino(514C)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-QZFAVJRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[14C](=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946854
Record name (5-~14~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24016-48-6
Record name L-Glutamic-5-14C acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-~14~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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